molecular formula C11H20O2 B084592 2,2-Dimethylhexyl acrylate CAS No. 13141-04-3

2,2-Dimethylhexyl acrylate

Cat. No.: B084592
CAS No.: 13141-04-3
M. Wt: 184.27 g/mol
InChI Key: ZDEMXHSNWUJBIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

However, extensive information is available for 2-Ethylhexyl acrylate (2-EHA), a structurally related compound. This article will focus on 2-EHA and its comparison with other acrylates, as per the evidence provided.

2-Ethylhexyl acrylate (CAS 103-11-7) is a high-purity monomer with the molecular formula C₁₁H₂₀O₂ and a molar mass of 184.28 g/mol. It is synthesized via acid-catalyzed esterification of acrylic acid with 2-ethylhexanol . Key properties include:

  • Density: 0.885 g/cm³ at 25°C
  • Boiling Point: 215–219°C
  • Flash Point: 82°C (closed cup)
  • Solubility: <0.1 g/100 mL in water, miscible with alcohols and ethers .

2-EHA is widely used in pressure-sensitive adhesives, latex paints, textile finishes, and coatings due to its flexibility, UV resistance, and compatibility with polymers . It is stabilized with hydroquinone monomethyl ether (MEHQ) to prevent polymerization .

Properties

CAS No.

13141-04-3

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

2,2-dimethylhexyl prop-2-enoate

InChI

InChI=1S/C11H20O2/c1-5-7-8-11(3,4)9-13-10(12)6-2/h6H,2,5,7-9H2,1,3-4H3

InChI Key

ZDEMXHSNWUJBIV-UHFFFAOYSA-N

SMILES

CCCCC(C)(C)COC(=O)C=C

Canonical SMILES

CCCCC(C)(C)COC(=O)C=C

Other CAS No.

13141-04-3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Acrylates

2-(Dimethylamino)ethyl Acrylate (CAS 2439-35-2)

  • Molecular Formula: C₇H₁₃NO₂
  • Molar Mass : 143.18 g/mol .
  • Key Differences :
    • Contains a tertiary amine group , enabling pH-sensitive reactivity and cationic charge, making it suitable for water-soluble polymers and coatings.
    • Higher polarity compared to 2-EHA, leading to increased solubility in polar solvents.
    • Applications: Adhesives, flocculants, and drug delivery systems .
    • Safety : Classified as a skin and respiratory irritant (GHS Hazard Codes: Xi, R37/38, R43) .

2-Hydroxyethyl Acrylate (CAS 818-61-1)

  • Molecular Formula : C₅H₈O₃
  • Molar Mass : 116.12 g/mol .
  • Key Differences :
    • Features a hydroxyl group , enabling hydrogen bonding and cross-linking in polymers.
    • Higher reactivity in UV-curable coatings and hydrogels compared to 2-EHA.
    • Safety : Requires protective gloves (JIS T 8116) and goggles (JIS T 8147) due to skin sensitization risks .

Methoxyethyl Acrylate (CAS 3129-25-7)

  • Molecular Formula : C₆H₁₀O₃
  • Molar Mass : 130.14 g/mol .
  • Key Differences :
    • Ethylene glycol methyl ether group enhances flexibility and lowers glass transition temperature (Tg) in polymers.
    • Applications: Plasticizers, adhesives, and inks.
    • Volatility : Higher vapor pressure than 2-EHA, requiring stricter ventilation controls .

Isobutyl Methacrylate (CAS 97-86-9)

  • Molecular Formula : C₈H₁₄O₂
  • Molar Mass : 142.20 g/mol .
  • Key Differences :
    • Methyl group on the ester chain increases steric hindrance, reducing polymerization rate compared to 2-EHA.
    • Applications: Hard coatings, automotive plastics, and dental materials .

Data Tables

Table 1: Physical Properties of Selected Acrylates

Compound Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Density (g/cm³) Water Solubility
2-Ethylhexyl acrylate C₁₁H₂₀O₂ 184.28 215–219 0.885 <0.1 g/100 mL
2-(Dimethylamino)ethyl acrylate C₇H₁₃NO₂ 143.18 195–200 1.01 Miscible
2-Hydroxyethyl acrylate C₅H₈O₃ 116.12 210–215 1.11 35 g/100 mL
Methoxyethyl acrylate C₆H₁₀O₃ 130.14 180–185 1.06 5 g/100 mL

Q & A

Q. What role does this compound play in pressure-sensitive adhesives (PSAs)?

  • Methodological Answer : As a comonomer (10–30 wt%), it enhances peel strength (≥5 N/cm) and reduces storage modulus (G’ < 0.1 MPa at 25°C). Optimize via tackifier (e.g., rosin ester) compatibility studies using rheological time-temperature superposition .

Q. How is this compound integrated into stimuli-responsive hydrogels?

  • Methodological Answer : Incorporate into PEGDA networks via UV-initiated polymerization (λ = 365 nm, 5 mW/cm²). The hydrophobic side chains enable swelling ratios >10 in organic solvents (e.g., toluene), characterized by equilibrium swelling experiments and SAXS for nanostructure analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.